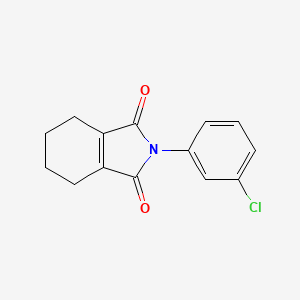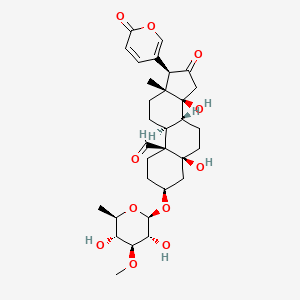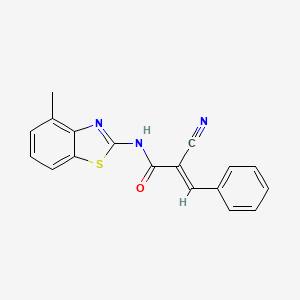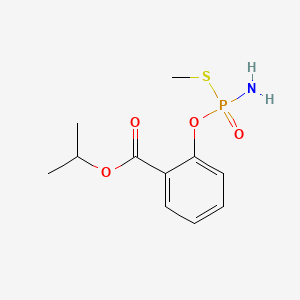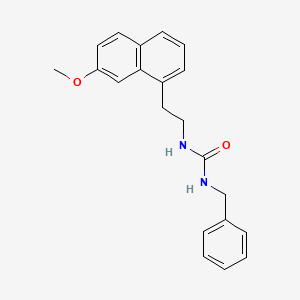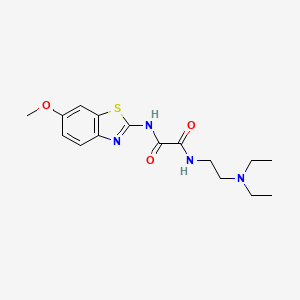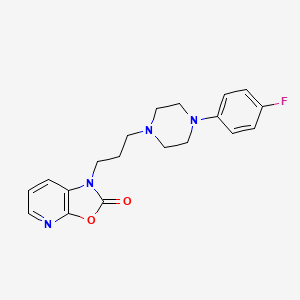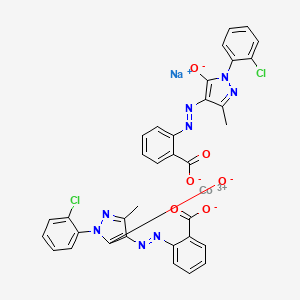
Sodium bis(2-((1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl)azo)benzoato(2-))cobaltate(1-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) is a complex organic compound known for its vibrant yellow color. It is commonly referred to as Acid Yellow 220 and is used extensively in the dyeing industry, particularly for wool, silk, and nylon . The compound’s unique structure allows it to form stable complexes with various substrates, making it a valuable component in various industrial applications.
Preparation Methods
The synthesis of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) involves several steps:
Starting Materials: The primary raw materials include 2-[[3-[(2Z)-2-[1-(2-chlorophenyl)imino-1-oxido-3-oxobutan-2-ylidene]hydrazinyl]-4-oxidophenyl]sulfonyl]amino]benzoic acid and 2’-chloroacetoacetanilide.
Reaction Conditions: The synthesis typically involves azo coupling reactions under controlled pH and temperature conditions.
Industrial Production: On an industrial scale, the production involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity.
Chemical Reactions Analysis
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) undergoes various chemical reactions:
Reduction: Reduction reactions can break the azo bond, resulting in the formation of amines.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate and reducing agents like sodium dithionite.
Scientific Research Applications
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) has several scientific research applications:
Mechanism of Action
The mechanism of action of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) involves its ability to form stable complexes with various substrates. The azo group in the compound can participate in electron transfer reactions, making it useful in various redox processes . The cobalt center plays a crucial role in stabilizing the complex and enhancing its reactivity .
Comparison with Similar Compounds
Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-) can be compared with other similar compounds such as:
Acid Yellow 59: Another azo dye used in the textile industry, but with different spectral properties.
Acid Orange 144: Similar in application but differs in its chemical structure and color properties.
Lanaset Yellow 2R: Part of the Lanaset series of dyes, known for its excellent dyeing properties on wool and silk.
These comparisons highlight the unique properties of Sodium bis[2-[[1-(2-chlorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]benzoato(2-)]cobaltate(1-), particularly its stability and vibrant color, making it a valuable compound in various applications.
Properties
CAS No. |
93964-86-4 |
|---|---|
Molecular Formula |
C34H22Cl2CoN8NaO6 |
Molecular Weight |
791.4 g/mol |
IUPAC Name |
sodium;2-[[1-(2-chlorophenyl)-3-methyl-5-oxidopyrazol-4-yl]diazenyl]benzoate;cobalt(3+) |
InChI |
InChI=1S/2C17H13ClN4O3.Co.Na/c2*1-10-15(20-19-13-8-4-2-6-11(13)17(24)25)16(23)22(21-10)14-9-5-3-7-12(14)18;;/h2*2-9,23H,1H3,(H,24,25);;/q;;+3;+1/p-4 |
InChI Key |
NAPSSNQXOUKLPQ-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3Cl.CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3Cl.[Na+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




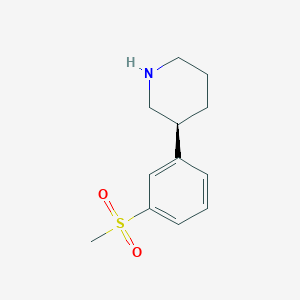
![[(3S,3aR,6S,6aS)-3-[4-[3-(5,6-dimethylbenzimidazol-1-yl)propyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15185905.png)
